5-Bromo-3-methyl-2-nitropyridine
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Overview
Description
5-Bromo-3-methyl-2-nitropyridine is an organic compound with the molecular formula C6H5BrN2O2 It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position, a methyl group at the 3-position, and a nitro group at the 2-position
Mechanism of Action
Target of Action
5-Bromo-3-methyl-2-nitropyridine is primarily used as a reactant in the synthesis of MLN0905, a potent and orally bioavailable inhibitor of Polo-like kinase 1 (PLK1) . PLK1 is a protein that plays a crucial role in cell division and is often overexpressed in cancer cells .
Mode of Action
The compound’s interaction with its targets involves a process known as Suzuki–Miyaura (SM) cross-coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely applied in transition metal-catalyzed carbon–carbon bond-forming reactions . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
The primary result of the action of this compound is the synthesis of MLN0905, a potent and orally bioavailable inhibitor of Polo-like kinase 1 (PLK1) . By inhibiting PLK1, MLN0905 can potentially halt the proliferation of cancer cells, which often overexpress this protein .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires specific conditions, such as the presence of a palladium catalyst and an organoboron reagent . Furthermore, the compound should be handled and stored in an inert atmosphere at room temperature for optimal stability .
Biochemical Analysis
Biochemical Properties
It is known to be used as a reactant in the synthesis of MLN0905, a potent and orally bioavailable inhibitor of Polo-like kinase 1 (PLK1) . This suggests that 5-Bromo-3-methyl-2-nitropyridine may interact with enzymes, proteins, and other biomolecules in the process of forming MLN0905.
Molecular Mechanism
It is known to participate in the synthesis of MLN0905 , but the exact nature of its interactions with biomolecules during this process is not documented.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromo-3-methyl-2-nitropyridine can be synthesized through several methods. One common approach involves the bromination of 3-methyl-2-nitropyridine. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve the desired substitution .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve a multi-step process starting from readily available precursors. For example, 5-amino-2-methyl-3-nitropyridine can be brominated to yield the target compound . The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-methyl-2-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Reduction Products: 5-Bromo-3-methyl-2-aminopyridine.
Coupling Products: Biaryl compounds or other complex structures formed through cross-coupling reactions.
Scientific Research Applications
5-Bromo-3-methyl-2-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the development of advanced materials, including polymers and organic electronic devices.
Biological Research: The compound is employed in the study of biochemical pathways and the development of bioactive molecules.
Comparison with Similar Compounds
5-Bromo-2-nitropyridine: Lacks the methyl group at the 3-position, which can influence its reactivity and applications.
3-Methyl-2-nitropyridine: Lacks the bromine atom, affecting its potential for substitution reactions.
5-Bromo-3-nitropyridine: Lacks the methyl group, which can alter its chemical properties and uses.
Uniqueness: 5-Bromo-3-methyl-2-nitropyridine’s unique combination of substituents (bromine, methyl, and nitro groups) provides distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of various complex molecules and materials .
Properties
IUPAC Name |
5-bromo-3-methyl-2-nitropyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-2-5(7)3-8-6(4)9(10)11/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFNGESSJFKZEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652074 |
Source
|
Record name | 5-Bromo-3-methyl-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114042-02-3 |
Source
|
Record name | 5-Bromo-3-methyl-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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